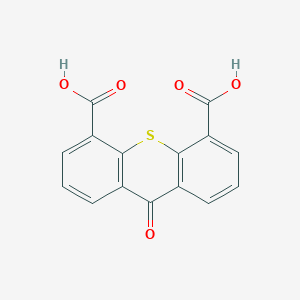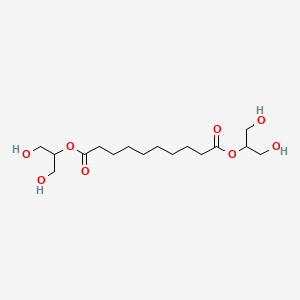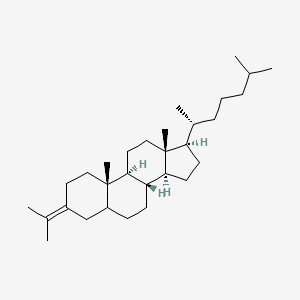
3-(Propan-2-ylidene)cholestane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Propan-2-ylidene)cholestane is a derivative of cholestane, a saturated tetracyclic triterpene. This compound is characterized by the presence of a propan-2-ylidene group attached to the cholestane backbone. Cholestane and its derivatives are significant in various biochemical and industrial applications due to their structural similarity to cholesterol and other sterols.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylidene)cholestane typically involves the modification of cholestane through various organic reactions. One common method is the alkylation of cholestane with propan-2-ylidene reagents under controlled conditions. This process often requires the use of strong bases and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is achieved through techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
3-(Propan-2-ylidene)cholestane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.
科学的研究の応用
3-(Propan-2-ylidene)cholestane has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of sterols and their derivatives.
Biology: It is used in studies related to cell membrane structure and function due to its similarity to cholesterol.
Medicine: It is investigated for its potential role in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: It is used in the production of various chemicals and materials, including lubricants and surfactants.
作用機序
The mechanism of action of 3-(Propan-2-ylidene)cholestane involves its interaction with biological membranes and enzymes. Its structural similarity to cholesterol allows it to integrate into cell membranes, affecting their fluidity and function. Additionally, it may interact with specific enzymes involved in sterol metabolism, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Cholestane: The parent compound, which lacks the propan-2-ylidene group.
Cholestene: A derivative with a double bond in the cholestane structure.
Lanosterol: A sterol with a similar tetracyclic structure but different functional groups.
Uniqueness
3-(Propan-2-ylidene)cholestane is unique due to the presence of the propan-2-ylidene group, which imparts distinct chemical and physical properties. This modification can influence its reactivity and interactions with biological systems, making it a valuable compound for various applications.
特性
CAS番号 |
61425-42-1 |
|---|---|
分子式 |
C30H52 |
分子量 |
412.7 g/mol |
IUPAC名 |
(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-propan-2-ylidene-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C30H52/c1-20(2)9-8-10-22(5)26-13-14-27-25-12-11-24-19-23(21(3)4)15-17-29(24,6)28(25)16-18-30(26,27)7/h20,22,24-28H,8-19H2,1-7H3/t22-,24?,25+,26-,27+,28+,29+,30-/m1/s1 |
InChIキー |
OSYYSUGKOSETFI-HBOBSPHKSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(=C(C)C)C4)C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=C(C)C)C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-Propanoylphenyl)ethyl]benzamide](/img/structure/B14587757.png)
![N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide](/img/structure/B14587759.png)
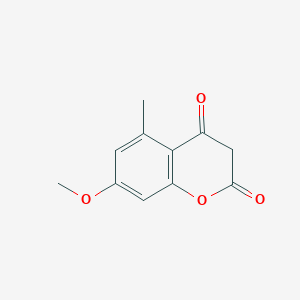
![5-Acetyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B14587775.png)
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6,7-dimethyl-](/img/structure/B14587776.png)
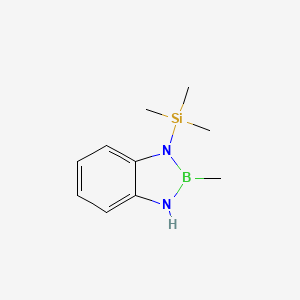

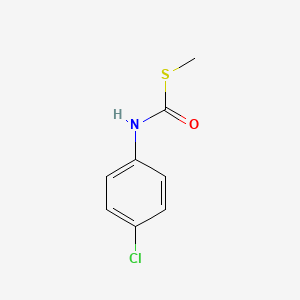

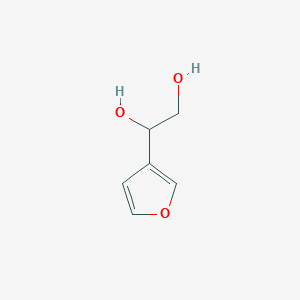
![5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol](/img/structure/B14587815.png)
![N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14587818.png)
